

methyl 2-bromobenzoate physical and chemical properties

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Compound of Interest

Compound Name: Methyl 2-bromobenzoate

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An In-depth Technical Guide to Methyl 2-Bromobenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and reactive properties of **methyl 2-bromobenzoate**. It is intended to be a valuable resource for researchers and professionals in organic synthesis, medicinal chemistry, and materials science, offering detailed experimental protocols and key data to facilitate its use in the laboratory.

Core Physical and Chemical Properties

Methyl 2-bromobenzoate is a versatile reagent in organic synthesis, frequently utilized as a building block for more complex molecules. A clear understanding of its physical and chemical characteristics is fundamental for its effective application.

Physical Properties

The physical properties of **methyl 2-bromobenzoate** are summarized in the table below, providing essential data for handling and reaction setup.

Property	Value	Reference
Molecular Formula	C ₈ H ₇ BrO ₂	[1]
Molecular Weight	215.04 g/mol	[1]
Appearance	Colorless to pale yellow liquid	[2]
Boiling Point	252-253 °C	[2][3]
Density	1.532 g/mL at 25 °C	[2][4]
Refractive Index	n ₂₀ /D 1.559	[4][5]
Flash Point	> 113 °C	[2]
Vapor Pressure	0.001 mmHg at 0 °C	[3]

Chemical Identifiers

For unambiguous identification, the following chemical identifiers are provided.

Identifier	Value
CAS Number	610-94-6
IUPAC Name	methyl 2-bromobenzoate
SMILES	<chem>COC(=O)c1ccccc1Br</chem>
InChI	1S/C8H7BrO2/c1-11-8(10)6-4-2-3-5-7(6)9/h2-5H,1H3

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of **methyl 2-bromobenzoate**.

Technique	Key Data
¹ H NMR	399.65 MHz, CDCl ₃ : δ 7.77 (d), 7.64 (t), 7.33 (t), 7.30 (d), 3.91 (s, 3H) ppm.[6]
Mass Spectrometry	Molecular ion (M ⁺) peak at m/z 214/216, characteristic of a bromine-containing compound.[7]
Infrared (IR)	Characteristic peaks for C=O (ester) and C-Br stretching.[1]

Experimental Protocols

Detailed methodologies for the synthesis and a common reaction of **methyl 2-bromobenzoate** are provided below. These protocols are intended as a starting point and may require optimization based on specific laboratory conditions and desired outcomes.

Synthesis of Methyl 2-Bromobenzoate via Fischer Esterification

This protocol describes the synthesis of **methyl 2-bromobenzoate** from 2-bromobenzoic acid and methanol.

Materials:

- 2-Bromobenzoic acid
- Methanol (anhydrous)
- Concentrated sulfuric acid
- Saturated sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate

- Round-bottom flask
- Reflux condenser
- Separatory funnel
- Rotary evaporator

Procedure:

- In a round-bottom flask, dissolve 2-bromobenzoic acid in an excess of methanol.
- Carefully add a catalytic amount of concentrated sulfuric acid to the solution.
- Attach a reflux condenser and heat the mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- After the reaction is complete, allow the mixture to cool to room temperature.
- Remove the excess methanol using a rotary evaporator.
- Dissolve the residue in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and transfer it to a separatory funnel.
- Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid), and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude **methyl 2-bromobenzoate**.
- The crude product can be further purified by vacuum distillation.

Suzuki-Miyaura Cross-Coupling Reaction

Methyl 2-bromobenzoate is a common substrate for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form biaryl compounds.^{[8][9]}

Materials:

- **Methyl 2-bromobenzoate**
- Arylboronic acid (e.g., 3-acetylphenylboronic acid)[8]
- Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄)
- Ligand (if required, e.g., S-Phos)[8]
- Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)[8]
- Anhydrous solvent (e.g., toluene, dioxane)
- Schlenk flask or similar reaction vessel
- Inert gas supply (Argon or Nitrogen)

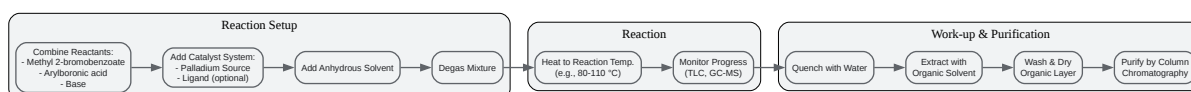
Procedure:

- To an oven-dried Schlenk flask under an inert atmosphere, add **methyl 2-bromobenzoate** (1.0 equiv.), the arylboronic acid (1.1-1.5 equiv.), and the base (2.0-3.0 equiv.).[8]
- Add the palladium catalyst (e.g., 2-5 mol%) and, if necessary, the ligand.[8]
- Add the anhydrous solvent.
- Degas the reaction mixture by bubbling with an inert gas for 15-20 minutes or by using the freeze-pump-thaw method.[8]
- Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir until the starting material is consumed (monitor by TLC or GC-MS).[8]
- Cool the reaction to room temperature and quench with water.
- Extract the product with an organic solvent (e.g., ethyl acetate).
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel.

Mandatory Visualizations

Experimental Workflow for Suzuki-Miyaura Cross-Coupling

The following diagram illustrates the general workflow for the Suzuki-Miyaura cross-coupling reaction using **methyl 2-bromobenzoate**.



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Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.

Biological and Medicinal Chemistry Context

While **methyl 2-bromobenzoate** itself is primarily a synthetic intermediate, its derivatives, particularly those containing a bromine atom, are of interest in medicinal chemistry. Bromophenol derivatives have shown potential as antioxidant and anticancer agents.^[10] The bromo-substituent can influence the pharmacokinetic and pharmacodynamic properties of a molecule and provides a handle for further chemical modification, such as in the Suzuki-Miyaura coupling described above, to generate libraries of compounds for drug discovery programs.^[7]

Safety and Handling

Methyl 2-bromobenzoate is an irritant and should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. In case of contact with skin or eyes, flush immediately with copious amounts of water. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

This technical guide serves as a foundational resource for the proficient use of **methyl 2-bromobenzoate** in a research and development setting. For any specific application, further optimization of the described protocols may be necessary.

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